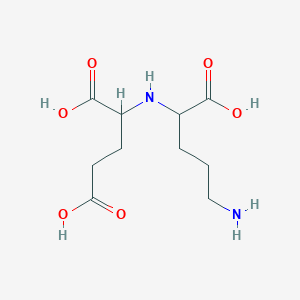
Nopalinic acid
Descripción general
Descripción
Nopalinic acid, also known as nopalinate or ornaline, belongs to the class of organic compounds known as glutamic acid and derivatives. Glutamic acid and derivatives are compounds containing glutamic acid or a derivative thereof resulting from reaction of glutamic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. This compound is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in fats and oils. This makes this compound a potential biomarker for the consumption of this food product.
Ornaline is a glutamic acid derivative in which one of the amino hydrogens of glutamic acid has been replaced by a 4-amino-1-carboxybutyl group. It has a role as a plant metabolite. It is a glutamic acid derivative, an ornithine derivative, a tricarboxylic acid and a non-proteinogenic alpha-amino acid.
Aplicaciones Científicas De Investigación
Role in Plant Stress Response
- Nopalinic acid plays a role in plant stress responses. A study demonstrated the impact of salicylic acid and nitric oxide on growth, photosynthesis, and oxidative stress response in salt-stressed Vigna angularis. This suggests potential applications in enhancing plant resilience to environmental stressors (Ahanger et al., 2019).
Microencapsulation in Food Industry
- This compound's derivatives, like nopal mucilage, have been used for microencapsulation of food ingredients. Research on encapsulating gallic acid with nopal mucilage by spray drying highlights its potential in food preservation and maintaining nutritional value (Medina‐Torres et al., 2013).
Diabetes Management
- Studies indicate that nopal, containing this compound, may regulate postprandial blood glucose and affect incretins and antioxidant activity, which is significant for managing type 2 diabetes (López‐Romero et al., 2014).
Environmental Remediation
- The use of nopal, containing this compound, for environmental remediation has been explored. One study focused on using Opuntia albicarpa for cadmium removal from aqueous systems, demonstrating its potential in water purification and environmental clean-up applications (Beltrán-Hernández et al., 2015).
Nutraceutical Applications
- Nopal's (Opuntia spp.) effects on metabolic syndrome, related to this compound, suggest its use in nutraceutical applications, particularly in addressing cardiovascular diseases, diabetes, and obesity (Angulo-Bejarano et al., 2019).
Genetic Research
- This compound is also significant in genetic research. The nopaline catabolism genes on the Ti plasmid of Agrobacterium tumefaciens C58, involving this compound, highlight its role in genetic studies related to plant-bacteria interactions (Schardl & Kado, 2004).
Propiedades
Número CAS |
63409-16-5 |
|---|---|
Fórmula molecular |
C10H18N2O6 |
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
2-[(4-amino-1-carboxybutyl)amino]pentanedioic acid |
InChI |
InChI=1S/C10H18N2O6/c11-5-1-2-6(9(15)16)12-7(10(17)18)3-4-8(13)14/h6-7,12H,1-5,11H2,(H,13,14)(H,15,16)(H,17,18) |
Clave InChI |
UXZAXFPFSQRZOZ-UHFFFAOYSA-N |
SMILES |
C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN |
SMILES canónico |
C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

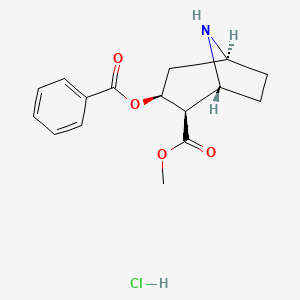
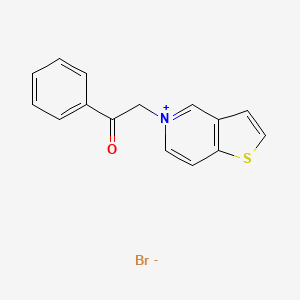
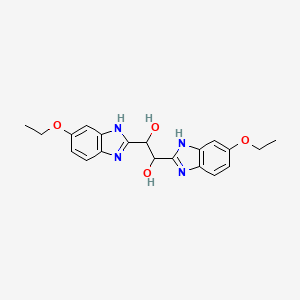
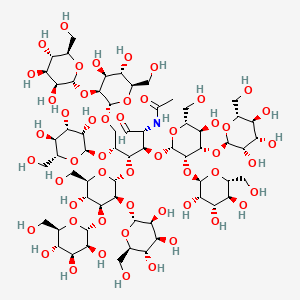

![(6S,7S,10R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione](/img/structure/B1229701.png)
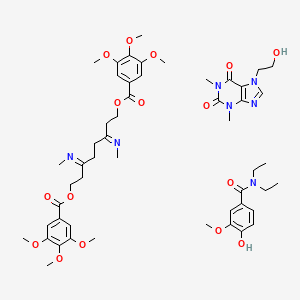
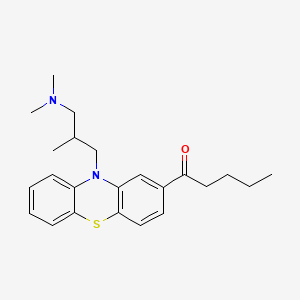
![2-[(4-Ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)thio]acetic acid methyl ester](/img/structure/B1229710.png)
![N-[4-(4-methoxyphenyl)-2-thiazolyl]-N-(2-oxolanylmethyl)benzamide](/img/structure/B1229711.png)
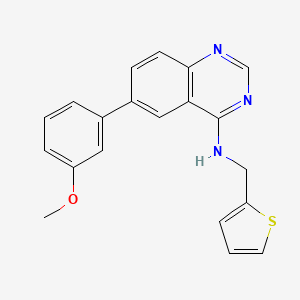
![1-[4-[4-[[1-(4-Chlorophenyl)sulfonylcyclopropyl]-oxomethyl]-1-piperazinyl]phenyl]ethanone](/img/structure/B1229714.png)
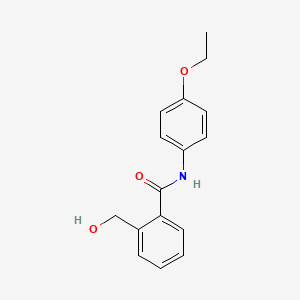
![1-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B1229716.png)